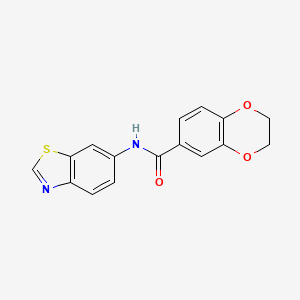

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-16(10-1-4-13-14(7-10)21-6-5-20-13)18-11-2-3-12-15(8-11)22-9-17-12/h1-4,7-9H,5-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPMYRQVHRUMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with phosgene, chloroformates, or urea to form the benzothiazole ring . The benzodioxine moiety can be introduced through a series of reactions involving the appropriate dihydroxybenzene derivatives and suitable carboxylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The benzodioxine-carboxamide scaffold is versatile, with modifications often occurring at the amine-linked substituent. Key analogs include:

Key Observations :

- Benzothiazol vs. In contrast, the benzothiazol group in the target compound may confer π-π stacking interactions with biological targets, such as enzymes or DNA .

- Oxadiazol Derivatives : Compounds with oxadiazol substituents (e.g., ) often exhibit improved metabolic stability due to the electron-deficient heterocycle, which resists oxidative degradation.

Antibacterial Activity

aureus or P. aeruginosa , benzothiazol-containing analogs may display enhanced efficacy. For instance, benzothiazol derivatives are known for their antimicrobial properties due to their ability to intercalate DNA or inhibit bacterial enzymes .

Immunomodulatory Effects

Benzodioxine-carboxamides with substituents like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol have been identified as high-potency PD-1/PD-L1 inhibitors, suggesting immunomodulatory applications . The benzothiazol moiety in the target compound could similarly engage with immune checkpoint proteins, though experimental validation is required.

Biological Activity

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C16H11FN2O3S. Its structure features a benzothiazole moiety linked to a benzodioxine ring, which is crucial for its biological activity. The presence of the carboxamide group enhances its interaction with biological targets.

1. Anticancer Activity

Recent studies have shown that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In vitro assays have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines.

Case Study:

In one study, a related compound demonstrated a significant reduction in cell viability in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound induced apoptosis and disrupted cell cycle progression at concentrations as low as 1 μM .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways.

Research Findings:

In a comparative study, compounds similar to this compound exhibited higher anti-inflammatory activity than standard drugs like diclofenac. The inhibition rates were noted to be between 56% to 86% within the first hour of administration .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of COX Enzymes: By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.

- Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications to the benzothiazole or benzodioxine rings can significantly enhance or reduce activity:

| Modification | Effect on Activity |

|---|---|

| Fluorination on benzothiazole | Increased anticancer potency |

| Alteration of carboxamide substituents | Enhanced anti-inflammatory effects |

Q & A

Q. What evidence supports the potential of this compound in treating neurodegenerative diseases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.